Bienvenue dans la boutique en ligne BenchChem!

DL-Propranolol-[4-3H] hydrochloride

Radioligand binding Stereochemistry Beta-adrenoceptor pharmacology

DL-Propranolol-[4-3H] hydrochloride is a tritium-labeled racemic beta-adrenoceptor (β-AR) antagonist, incorporating the tritium isotope at the 4-position of the naphthalene ring. As a non-selective radioligand, it binds both β1- and β2-adrenoceptor subtypes with high affinity, enabling quantitative saturation binding, competition displacement, and autoradiographic localization studies.

Molecular Formula C16H22ClNO2
Molecular Weight 297.815
CAS No. 152558-63-9
Cat. No. B584432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Propranolol-[4-3H] hydrochloride
CAS152558-63-9
Molecular FormulaC16H22ClNO2
Molecular Weight297.815
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
InChIInChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T;
InChIKeyZMRUPTIKESYGQW-GSAKUAQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Propranolol-[4-3H] Hydrochloride (CAS 152558-63-9): Radioligand Baseline for Beta-Adrenoceptor Procurement


DL-Propranolol-[4-3H] hydrochloride is a tritium-labeled racemic beta-adrenoceptor (β-AR) antagonist, incorporating the tritium isotope at the 4-position of the naphthalene ring . As a non-selective radioligand, it binds both β1- and β2-adrenoceptor subtypes with high affinity, enabling quantitative saturation binding, competition displacement, and autoradiographic localization studies [1]. The compound is supplied as an ethanol solution with a specific activity of 15–30 Ci/mmol and is intended exclusively for research use in receptor pharmacology, drug discovery, and radioligand binding assay development .

Procurement Warning: Why Unlabeled Propranolol or Alternative Beta-Adrenoceptor Radioligands Cannot Replace DL-Propranolol-[4-3H] Hydrochloride in Quantitative Binding Studies


Substituting this compound with unlabeled propranolol eliminates radiometric detection capability, precluding direct measurement of receptor density (Bmax), ligand affinity (Kd), and competitive displacement kinetics [1]. Replacing it with the pure L-enantiomer ([4-3H]-L-propranolol) removes the racemic character that generates a biphasic displacement signature informative for distinguishing d- and l-isomer binding sites in complex tissue preparations [2]. Switching to alternative radioligands such as [3H]-dihydroalprenolol ([3H]-DHA) or [3H]-CGP 12177 alters the lipophilicity-driven non-specific binding profile and receptor subtype selectivity, rendering cross-study comparisons of Bmax or Kd values invalid [3]. The [4-3H] label position itself matters: tritium at the aromatic 4-position of the naphthalene ring resists metabolic exchange, a stability advantage over labels at labile positions [4].

Quantitative Differentiation Evidence: DL-Propranolol-[4-3H] Hydrochloride vs. Closest Radioligand Alternatives


Biphasic Receptor Displacement Kinetics: DL-Propranolol-[4-3H] vs. L-Propranolol at Rat Brain β-Adrenoceptors

In displacement experiments using [3H]-dihydroalprenolol as the radioligand on rat brain membranes, dl-propranolol produced a biphasic displacement curve, whereas l-propranolol and d-propranolol each produced uniphasic curves [1]. The biphasic profile arises from the different binding affinities of the d- and l-isomers for distinct β-adrenoceptor populations, with l-propranolol exhibiting approximately 50-fold higher affinity than d-propranolol at the classical β-adrenoceptor binding site [1][2]. This biphasic signature is absent when the pure L-enantiomer radioligand is used, making the DL racemic form uniquely informative for studies requiring simultaneous pharmacological resolution of stereoselective and non-stereoselective binding components.

Radioligand binding Stereochemistry Beta-adrenoceptor pharmacology

Label Position Stability: [4-3H] Aromatic Tritium Retention vs. Alternative Tritium Labeling Sites on Propranolol

Catalytic tritiation studies using 3H NMR spectroscopy demonstrated that tritium incorporation at the aromatic 4-position of propranolol yields 'stable' labeling that resists metabolic or spontaneous exchange under physiological assay conditions [1]. This contrasts with labels at aliphatic or benzylic positions, which are susceptible to tritium–proton exchange and can produce time-dependent specific activity drift, confounding quantitative receptor measurements. The aromatic 4-position label on the naphthalene ring provides a defined, chemically resilient radioactive tag that maintains isotopic integrity across typical binding assay incubation periods [1].

Tritium label stability Metabolic resistance Radioligand quality control

Specific Activity Procurement Benchmark: DL-Propranolol-[4-3H] (15–30 Ci/mmol) vs. High-Specific-Activity [125I]-Cyanopindolol (2200 Ci/mmol)

DL-Propranolol-[4-3H] hydrochloride is supplied at 15–30 Ci/mmol specific activity, corresponding to approximately 0.5–1 tritium atom per molecule . In contrast, [125I]-cyanopindolol ([125I]-CYP) achieves a specific activity of approximately 2200 Ci/mmol, a ~100-fold higher value [1]. While higher specific activity enables detection of very low receptor densities and smaller tissue samples, it also introduces greater non-specific binding, a shorter physical half-life (125I: 59 days vs. 3H: 12.3 years), and autoradiographic resolution trade-offs [1]. The moderate specific activity of [3H]-propranolol provides a balanced signal-to-noise ratio suitable for quantitative membrane binding assays with Bmax values in the typical physiological range (50–500 fmol/mg protein), while the long tritium half-life permits multi-month longitudinal study designs without decay-correction complexity .

Specific activity Radioligand sensitivity Receptor occupancy

Broad Receptor Subtype Coverage: Propranolol Non-Selective β1/β2 Binding vs. Subtype-Selective Radioligands Like [3H]-CGP 12177

Propranolol binds β1- and β2-adrenoceptors with nearly equivalent high affinity: Ki = 1.8 nM (β1AR) and Ki = 0.8 nM (β2AR), representing a mere 2.25-fold selectivity ratio . In contrast, the hydrophilic radioligand [3H]-CGP 12177 exhibits preferential labeling of β1-adrenoceptors in rat salivary gland membranes, failing to reliably detect β2-adrenoceptor populations under the same conditions [1]. This means [3H]-propranolol simultaneously labels the total β1+β2 population in a single assay, whereas subtype-selective radioligands require separate parallel assays to quantify each subtype, doubling sample consumption and inter-assay variability [1]. The non-selective binding profile also makes [3H]-propranolol the preferred tracer for competition binding experiments aimed at determining test compound selectivity ratios against a common receptor background.

Receptor subtype selectivity Beta1 and Beta2 adrenoceptors Non-selective radioligand

Characterized Lipophilic Non-Specific Binding: Known Membrane Partition Coefficients of [3H]-Propranolol vs. Hydrophilic [3H]-CGP 12177

[3H]-Propranolol exhibits pronounced lipophilic partitioning behavior. At pH 9.7, the apparent partition coefficient for MDCK cell lipid vesicles reaches 1,797; at pH 6.9, it remains 805 [1]. For the protonated species, partitioning into phosphatidylinositol-containing liposomes yields a partition coefficient of 17,430 [2]. This high membrane partitioning creates a well-characterized non-specific binding (NSB) component that must be accounted for in assay design. In contrast, the hydrophilic radioligand [3H]-CGP 12177 displays markedly lower NSB in intact cell preparations, as it does not penetrate the lipid bilayer [3]. However, this same property makes CGP 12177 unsuitable for studies requiring intracellular receptor labeling or membrane permeability. The extensive characterization of [3H]-propranolol's NSB parameters in the literature provides users with established protocols for defining non-specific binding with excess unlabeled (±)-propranolol (typically 1–10 µM), a methodological maturity not uniformly available for less-studied radioligands.

Non-specific binding Lipophilicity Membrane partitioning Assay optimization

Caveat: Documented Non-β-Adrenoceptor Binding in Myocardial Membranes Distinguishes [3H]-Propranolol from More Selective Tracers

Early characterization studies using canine ventricular myocardial membranes demonstrated that [3H]-propranolol binds to two orders of sites, with high-order sites showing K = 4.57 × 104 M−1 (Kd ≈ 22 µM) and binding capacity of 3.2 × 10−8 mol/mg protein [1]. Importantly, d- and l-propranolol competed with equal effectiveness for these binding sites, yet l-propranolol was 50-fold more potent than d-propranolol in blocking isoproterenol-stimulated adenylate cyclase activation [1]. This established that a substantial fraction of [3H]-propranolol binding in myocardial membranes is to non-β-adrenoceptor sites associated with membrane-stabilizing / local anesthetic effects [1][2]. This property is a known limitation that must be factored into experimental design—a characteristic that distinguishes [3H]-propranolol from more target-specific radioligands like [3H]-CGP 12177. However, this same property can be exploited experimentally to study propranolol's membrane interactions independent of β-adrenoceptor pharmacology.

Binding specificity Myocardial membranes Non-receptor binding Experimental caveat

Optimal Application Scenarios for DL-Propranolol-[4-3H] Hydrochloride Procurement in Receptor Pharmacology and Drug Discovery


Quantitative Beta-Adrenoceptor Saturation Binding (Bmax and Kd Determination) in Brain or Peripheral Tissue Membranes

DL-Propranolol-[4-3H] hydrochloride at 15–30 Ci/mmol specific activity provides sufficient signal for saturation binding experiments across a concentration range of 0.1–30 nM, enabling reliable determination of total β1+β2 receptor density (Bmax) and composite dissociation constant (Kd) from a single assay . The established protocol uses 1–10 µM unlabeled (±)-propranolol to define non-specific binding, leveraging the well-characterized NSB profile [1]. The long tritium half-life (12.3 years) eliminates the need for decay correction across multi-day saturation protocols, a significant operational advantage over 125I-based alternatives .

Competitive Displacement Screening to Determine Test Compound Ki Values Against Native Beta-Adrenoceptor Populations

The non-selective binding profile of [3H]-propranolol (Ki β1AR = 1.8 nM; Ki β2AR = 0.8 nM) makes it the radioligand of choice for broad-spectrum competition binding assays where test compound selectivity across both β-adrenoceptor subtypes must be assessed simultaneously . A single competition curve using [3H]-propranolol at its Kd concentration (~2–6 nM) reveals the test compound's composite affinity across the total receptor pool, with the biphasic nature of racemic propranolol providing an internal validation benchmark for curve-fitting algorithms [2].

Autoradiographic Localization of Beta-Adrenoceptors in Tissue Sections with Long Exposure Stability

Unlike 125I-labeled radioligands that require expedited processing due to their 59-day half-life, [3H]-propranolol autoradiography permits exposure times of weeks to months without significant signal decay . This is particularly advantageous for low-abundance receptor mapping in brain or cardiovascular tissue sections. The [4-3H] aromatic label position provides chemical stability throughout extended incubation and wash steps, minimizing autoradiographic artifacts from free tritium diffusion [3].

Pharmacokinetic and Metabolic Tracing Studies Requiring Racemic Tracer Fidelity to Administered DL-Propranolol

When the research objective involves tracking the disposition of clinically administered racemic propranolol, the DL-[4-3H] labeled form is the only radioligand that faithfully represents the stereochemical composition of the therapeutic agent [4]. The tritium at the metabolically stable aromatic 4-position survives first-pass hepatic metabolism, enabling quantitative mass balance and metabolite profiling studies where label integrity across metabolic pathways is essential [3][4]. The correlation between plasma concentrations of dl-propranolol and beta-adrenoceptor blockade (r = 0.913) has been established in preclinical models, validating the racemic tracer as a proxy for pharmacological effect [4].

Quote Request

Request a Quote for DL-Propranolol-[4-3H] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.